![molecular formula C10H10ClNO4S B2980042 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 59210-69-4](/img/structure/B2980042.png)
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H10ClNO4S . It has a molecular weight of 275.71 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, and others are not provided in the available resources .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Research into 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives has highlighted their potential as carbonic anhydrase inhibitors, particularly for their application in treating glaucoma. By inhibiting carbonic anhydrase isozymes, CA I, II, and IV, involved in aqueous humor secretion within the eye, these derivatives demonstrate significant promise as topically acting anti-glaucoma agents. Their in vivo activity and prolonged duration of action, as observed in normotensive and glaucomatous rabbits, indicate their potential over clinically used drugs like dorzolamide and brinzolamide. Such derivatives have shown higher affinity for CA I than for the avid isozyme CA II, suggesting a nuanced approach to isozyme-specific inhibition (F. Mincione et al., 2001).
Toxicity Assessment
A study on the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid, in intragastric intake experiments with white laboratory rats revealed that 4-chlorobenzoic acid is classified as moderately hazardous. The research found significant increases in urea concentration and aminotransferase activity upon subchronic administration, indicating a toxic nature with a predominant effect on the hepatorenal system. This study contributes to understanding the safety profile of these compounds in biological systems (L. G. Gorokhova et al., 2020).
Synthetic Applications
Research into the synthesis of highly substituted imidazoles using silica-bonded propylpiperazine N-sulfamic acid as a recyclable solid acid catalyst sheds light on the utility of benzoic acid derivatives in chemical synthesis. This work demonstrates an efficient and simple procedure for preparing silica-bonded propylpiperazine-N-sulfamic acid, employing it as a catalyst for the synthesis of imidazoles under solvent-free conditions. The recyclability of this catalyst, without losing its activity over multiple runs, highlights its potential for sustainable synthetic applications (K. Niknam et al., 2011).
Environmental Impact and Transformation
The environmental impact and transformation mechanisms of UV-filter compounds, including derivatives of benzoic acid like BP-4, have been studied in the context of free chlorine-promoted disinfection. This research uncovered new transformation products and routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, providing insights into the fate of such compounds in water treatment systems. Understanding these mechanisms is crucial for assessing the environmental safety and efficacy of water treatment processes involving chlorination (Ming Xiao et al., 2013).
Propiedades
IUPAC Name |
4-chloro-3-(prop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFAHXEAXHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

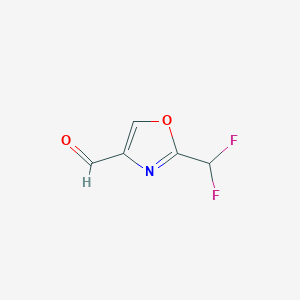
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)
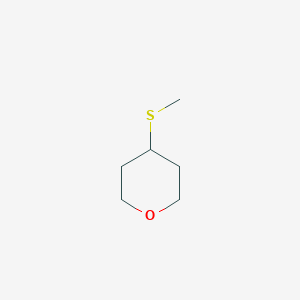

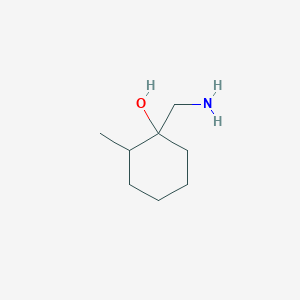


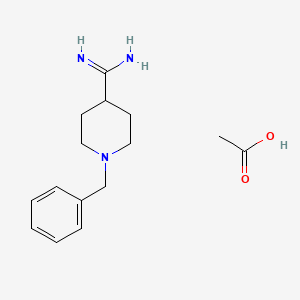
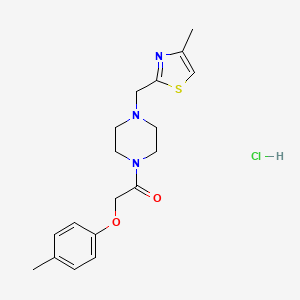
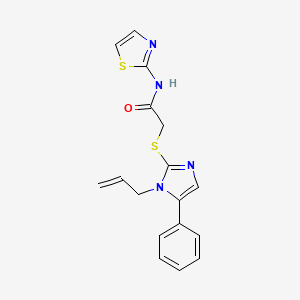
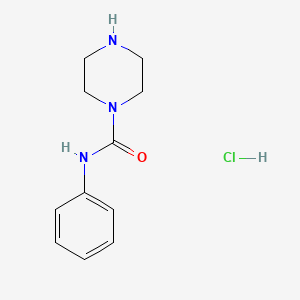

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)